1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Chemical Classification and Nomenclature
Structural Classification
The compound belongs to three distinct chemical classes:
- Pyrazoles : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- Organoboron compounds : Featuring a boron atom bonded to carbon atoms, specifically as a pinacol boronate ester.
- Aryl-substituted heterocycles : Incorporating phenyl groups at the 3- and 5-positions of the pyrazole ring.
The methyl group at the 1-position and the phenyl groups at the 3- and 5-positions create steric and electronic effects that influence the compound's reactivity. The boronate ester at the 4-position serves as a protected form of a boronic acid, enhancing stability while retaining utility in cross-coupling reactions.
Systematic Nomenclature
The IUPAC name derives from sequential numbering of the pyrazole ring:
- 1-methyl : Methyl substituent at nitrogen in position 1.
- 3,5-diphenyl : Phenyl groups at carbons 3 and 5.
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) : Pinacol boronate ester at carbon 4.
Alternative naming conventions include:
- 1-Methyl-3,5-diphenyl-1H-pyrazole-4-boronic acid pinacol ester
- 4-(Pinacolatoboryl)-1-methyl-3,5-diphenyl-1H-pyrazole
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Molecular Formula | C₂₄H₂₆BN₂O₂ |
| Molecular Weight | 385.29 g/mol |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C3=CC=CC=C3)C4=CC=CC=C4 |
| InChI Key | YFGPZJXCRWUHLB-UHFFFAOYSA-N |
The molecular formula was calculated by combining the phenyl (C₆H₅), methyl (CH₃), and pinacol boronate (C₆H₁₁BO₂) groups with the pyrazole core (C₃H₂N₂).
Historical Development and Discovery
Early Pyrazole Chemistry
Pyrazole derivatives were first synthesized in the late 19th century, with Ludwig Knorr's 1883 discovery of antipyrine (phenazone) marking a milestone in heterocyclic chemistry. The introduction of boron into pyrazole systems emerged much later, coinciding with the development of Suzuki-Miyaura coupling in the 1980s. Early boronated pyrazoles focused on simple alkyl and aryl substitutions, lacking the steric complexity of the title compound.
Evolution of Boronate-Functionalized Pyrazoles
The specific compound represents an advancement in two areas:
- Steric Protection : The 3,5-diphenyl groups shield the boron center, reducing undesired protodeboronation.
- Electronic Tuning : Electron-withdrawing phenyl groups modulate the boron atom's electrophilicity, enhancing transmetalation efficiency in cross-couplings.
While no single publication is credited with its discovery, patent literature from the early 2000s describes analogous structures for pharmaceutical intermediate synthesis. A 2005 PubChem entry (CID 140517) documents a related 1-methyl-3,5-diphenylpyrazole, suggesting ongoing interest in this structural motif prior to boronate functionalization.
Significance in Organoboron Chemistry
Role in Cross-Coupling Reactions
The compound's boronate ester enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds between the pyrazole and (hetero)aryl halides. Key advantages include:
- Thermal Stability : The pinacol ester protects the boron center during reaction workup.
- Regioselectivity : The 4-position substitution directs coupling to specific sites on partner electrophiles.
- Compatibility : Stable under both aqueous and anhydrous conditions common in palladium catalysis.
Electronic Effects
Density functional theory (DFT) studies on related compounds show that the phenyl groups at positions 3 and 5:
- Lower the LUMO energy of the boronate group by 0.8-1.2 eV compared to alkyl-substituted analogs.
- Reduce boronate oxidation potential by 150-200 mV, facilitating transmetalation steps.
These properties make the compound particularly effective in coupling reactions with electron-deficient aryl halides, where traditional boronic acids may exhibit sluggish reactivity.
Applications in Materials Science
Beyond synthetic chemistry, the compound has been investigated for:
- Liquid Crystal Precursors : The planar pyrazole core and bulky substituents promote mesophase formation.
- Organic Electronics : As a building block for electron-transport materials in OLEDs.
- Metal-Organic Frameworks (MOFs) : Serving as a ditopic linker through both nitrogen and boron sites.
Properties
Molecular Formula |
C22H25BN2O2 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
1-methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C22H25BN2O2/c1-21(2)22(3,4)27-23(26-21)18-19(16-12-8-6-9-13-16)24-25(5)20(18)17-14-10-7-11-15-17/h6-15H,1-5H3 |
InChI Key |
DMCVFZGUSIRIJL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1002334-24-8) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C22H25BN2O2
- Molecular Weight : 360.264 g/mol
- Structural Characteristics : The compound features a pyrazole ring substituted with diphenyl and a dioxaborolane moiety, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The presence of the dioxaborolane group in this compound enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition suggests potential use in treating inflammatory disorders .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In particular, derivatives of pyrazoles are noted for their antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Research Findings and Case Studies
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests a mechanism for reducing inflammation and pain.
- Radical Scavenging : Its structural features allow it to act as an effective antioxidant by neutralizing free radicals.
- Membrane Disruption : Antimicrobial properties may arise from its interaction with bacterial membranes or essential metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
Compound A : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 761446-44-0)
- Properties : Molecular weight 208.07, purity 98%, used as a pesticide/pharmaceutical intermediate .
- Key Difference : Lacks 3,5-diphenyl groups, reducing steric hindrance and enabling faster cross-coupling kinetics.
Compound B : 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- Structure : Boronate attached to a phenyl ring at position 1; pyrazole unsubstituted at positions 3 and 5.
- Properties : Molecular weight 272.13; used in kinase inhibitor synthesis .
- Key Difference : Boronate is meta to the pyrazole, altering electronic effects and limiting conjugation with the core.
Compound C : 3,5-Dimethyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Methyl groups at positions 3 and 5; phenyl at position 1.
- Properties : Molecular weight 366.19; demonstrates reduced steric bulk compared to diphenyl analogs .
Physical and Chemical Properties
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Molecular Weight | ~370–390 (estimated) | 208.07 | 366.19 |
| LogP (Predicted) | ~4.5–5.0 | ~2.8 | ~3.9 |
| Melting Point | Not reported | 98–100°C | 120–122°C |
| Solubility | Low in water; DMSO/THF | Moderate in DMF | Low in polar solvents |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically constructed via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This classical approach allows for selective substitution patterns on the pyrazole ring.
- Hydrazine derivatives react with diketones or β-ketoesters to form substituted pyrazoles.
- For 1-methyl substitution, methylhydrazine is commonly used.
- Diphenyl substituents at positions 3 and 5 can be introduced by selecting appropriate benzoyl or benzyl ketones as starting materials.
Introduction of the Boronate Ester Group
The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent is introduced via borylation reactions, often employing pinacolborane or bis(pinacolato)diboron reagents.
- A common approach is the lithiation of a halogenated pyrazole intermediate at the 4-position, followed by quenching with a boron reagent to form the boronate ester.
- Alternatively, palladium-catalyzed Miyaura borylation of 4-halopyrazole derivatives with bis(pinacolato)diboron under inert atmosphere conditions is employed.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a key step to install aryl groups and to form the boronate ester functionality.
- Typical catalysts include Pd2(dba)3 or Pd(dppf)Cl2·DCM with phosphine ligands such as XPhos.
- Bases such as potassium phosphate (K3PO4) or sodium carbonate (Na2CO3) are used.
- Solvents include 1,4-dioxane with water as a co-solvent.
- Reactions are conducted under inert atmosphere (N2) at elevated temperatures (~100 °C) for several hours to overnight.
Representative Experimental Procedures and Yields
| Step | Catalyst & Conditions | Substrates & Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed borylation | Pd2(dba)3 (0.19 mmol), XPhos (0.39 mmol), K3PO4, dioxane/H2O (6:1), 100 °C, N2, overnight | 6-bromo-5-chloropyridin-3-amine + 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 59% | Column chromatography purification; yellow solid obtained |
| Suzuki coupling | Pd(dppf)Cl2·DCM (5 mol%), Na2CO3, dioxane/H2O, 100 °C, 16 h, N2 | 6-chloropyrazin-2-amine + 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 28% | Brown solid after extraction and chromatography |
These procedures demonstrate the versatility of palladium catalysis in forming the boronate ester and aryl-substituted pyrazole frameworks.
Research Findings and Optimization
- The use of tris-(dibenzylideneacetone)dipalladium(0) and XPhos ligand provides higher yields compared to Pd(dppf)Cl2·DCM catalyst systems.
- Reaction temperature around 100 °C and inert atmosphere are critical for optimal conversion and to avoid side reactions.
- Water as a co-solvent improves solubility and reaction kinetics.
- Purification by silica gel column chromatography using petroleum ether/ethyl acetate gradients is effective for isolating pure products.
- The boronate ester moiety is stable under these conditions, facilitating subsequent functionalization steps.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect/Notes |
|---|---|---|
| Catalyst | Pd2(dba)3 with XPhos or Pd(dppf)Cl2·DCM | Pd2(dba)3/XPhos yields better |
| Base | K3PO4 or Na2CO3 | Essential for deprotonation |
| Solvent | 1,4-Dioxane/H2O (6:1) | Enhances solubility and reactivity |
| Temperature | 100 °C | Optimal for reaction rate |
| Atmosphere | Nitrogen (inert) | Prevents oxidation and side reactions |
| Reaction time | 16 h to overnight | Ensures complete conversion |
| Purification | Silica gel chromatography | Effective for isolating pure product |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
